Cas no 13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine)
3-(2-Ethylpiperidin-1-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Ethylpiperidin-1-yl)propan-1-amine
- 1-Piperidinepropanamine, 2-ethyl-
- 2-ethyl-1-Piperidinepropanamine
- 1-Piperidinepropanamine,2-ethyl
- HMS1378B03
- AKOS BBV-002533
- UKRORGSYN-BB BBV-002533
- 3-(2-ethyl-1-piperidyl)propylamine
- N-(3-Aminopropyl)-2-ethylpiperidine
- 3-(2-ethyl-1-piperidyl)propan-1-amine
- 3-(2-Ethyl-piperidin-1-yl)-propylamine
- 3-(2-ethyl-1-piperidinyl)propan-1-amine
- CS-0318547
- SB41437
- LS-02577
- AKOS016045205
- A1-52282
- FT-0691160
- DTXSID20399504
- SCHEMBL3324410
- 13901-38-7
- F70112
- MFCD03001140
- AKOS000123808
- 3-(2-ethyl-piperidine-1-yl)-propylamine
- 3-(2-Ethyl-1-piperidinyl)-1-propanamine, AldrichCPR
- ChemDiv2_003193
- 3-(2-ethylpiperidin-1-yl)propan-1-amine F
- OTAVA-BB 7020210311
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- MDL: MFCD03001140
- Inchi: 1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3
- InChI Key: BVQNBPJFOANOTF-UHFFFAOYSA-N
- SMILES: N1(CCCN)CCCCC1CC
Computed Properties
- Exact Mass: 170.17800
- Monoisotopic Mass: 170.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 233.0±8.0 °C at 760 mmHg
- Flash Point: 91.2±13.6 °C
- PSA: 29.26000
- LogP: 2.23790
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
3-(2-Ethylpiperidin-1-yl)propan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Ethylpiperidin-1-yl)propan-1-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Ethylpiperidin-1-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B438495-10mg |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B438495-50mg |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B438495-100mg |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Ambeed | A346908-5g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 95+% | 5g |
$994.0 | 2024-04-24 | |
| Chemenu | CM363384-1g |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 95%+ | 1g |
$448 | 2022-09-03 | |
| abcr | AB369845-500 mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 500MG |
€254.60 | 2023-02-20 | |
| abcr | AB369845-1 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 1g |
€322.50 | 2023-06-20 | |
| abcr | AB369845-5 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 5g |
€907.00 | 2023-06-20 | |
| A2B Chem LLC | AA59455-500mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AA59455-1g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 1g |
$509.00 | 2024-04-20 |
3-(2-Ethylpiperidin-1-yl)propan-1-amine Suppliers
3-(2-Ethylpiperidin-1-yl)propan-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(2-Ethylpiperidin-1-yl)propan-1-amine
Professional Introduction to 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7)
3-(2-Ethylpiperidin-1-yl)propan-1-amine, a compound with the chemical formula C10H20N2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of 3-(2-Ethylpiperidin-1-yl)propan-1-amine features a piperidine ring substituted with an ethyl group at the 2-position and an amine functional group at the 1-position, linked to a propyl chain. This configuration imparts distinct chemical and pharmacological characteristics that make it a valuable scaffold for medicinal chemists.
The CAS number 13901-38-7 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and databases. Its synthesis involves multi-step organic reactions, typically starting from readily available precursors such as 2-bromoethylamine and ethylpiperidine. The reaction pathway often includes nucleophilic substitution and condensation steps, highlighting the compound's synthetic accessibility. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.
In recent years, 3-(2-Ethylpiperidin-1-yl)propan-1-amine has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of central nervous system (CNS) drugs. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it an attractive scaffold for neuroactive compounds. Preliminary studies have suggested that derivatives of this molecule may exhibit properties relevant to treating neurological disorders such as depression and anxiety.
Moreover, the amine functional group in 3-(2-Ethylpiperidin-1-yl)propan-1-amine provides a versatile site for further chemical modification. This allows medicinal chemists to introduce additional pharmacophores or tags, enhancing the compound's efficacy or selectivity. For instance, modifications at the propyl chain can influence solubility and metabolic stability, while alterations at the piperidine ring can fine-tune receptor binding affinity.
The pharmaceutical industry has shown considerable interest in this compound due to its potential as a lead molecule. Several research groups have reported novel analogs derived from 3-(2-Ethylpiperidin-1-yl)propan-1-amine, demonstrating its versatility in drug design. These studies often involve high-throughput screening (HTS) to identify compounds with desired pharmacological profiles. The outcomes of these screenings have provided valuable insights into optimizing the molecular structure for improved therapeutic outcomes.
Recent advancements in computational chemistry have further accelerated the exploration of 3-(2-Ethylpiperidin-1-yl)propan-1-amine. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding interactions with biological targets with high accuracy. These computational methods complement experimental approaches by providing rapid assessments of molecular interactions, thereby expediting the drug discovery process.
The synthetic pathways for 3-(2-Ethylpiperidin-1-yl)propan-1-amine have also been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been employed to enhance reaction efficiency and yield. Such innovations are crucial for transitioning promising candidates into clinical development phases, where large-scale production becomes necessary.
In conclusion, 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse applications make it a cornerstone in drug development efforts aimed at treating neurological and other diseases. As research continues to uncover new therapeutic possibilities, this molecule is poised to play an increasingly important role in modern medicine.
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